N-((4-(4-fluorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methyl-3-nitrobenzamide

Description

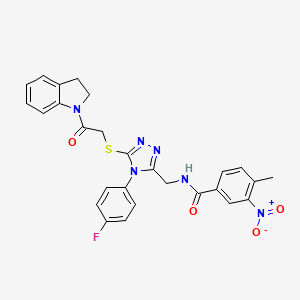

N-((4-(4-fluorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methyl-3-nitrobenzamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 4 and a thioether-linked indolin-1-yl-oxoethyl moiety at position 3. The triazole ring is further functionalized with a methylnitrobenzamide group via a methylene bridge. Key functional groups, such as the nitro (-NO₂) and fluorophenyl substituents, enhance electronic properties and metabolic stability, making the compound a candidate for therapeutic development.

Properties

IUPAC Name |

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23FN6O4S/c1-17-6-7-19(14-23(17)34(37)38)26(36)29-15-24-30-31-27(33(24)21-10-8-20(28)9-11-21)39-16-25(35)32-13-12-18-4-2-3-5-22(18)32/h2-11,14H,12-13,15-16H2,1H3,(H,29,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPWBSWNQCTVHAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)N4CCC5=CC=CC=C54)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23FN6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(4-fluorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methyl-3-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This compound belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse pharmacological properties.

Chemical Structure

The compound's structure can be represented as follows:

This structure includes significant functional groups such as a triazole ring and an indoline moiety, which are believed to contribute to its biological activity.

The specific mechanisms through which this compound exerts its effects are still under investigation. However, preliminary studies suggest that it may act by inhibiting key enzymes involved in cancer cell proliferation and survival.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:

- Cell Line Studies : In vitro studies have shown that the compound demonstrates cytotoxic effects on melanoma and breast cancer cell lines. It has been tested against a panel of 60 cancer cell lines, revealing promising results against leukemia, lung, colon, central nervous system (CNS), ovarian, renal, prostate, and breast cancers .

- Mechanistic Insights : The compound's activity may be linked to its ability to induce apoptosis in cancer cells. Studies utilizing flow cytometry have indicated increased rates of apoptosis in treated cells compared to controls.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes that play roles in cancer progression:

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| COX-2 | Moderate | 19.2 μM |

| LOX-5 and LOX-15 | Moderate | 13.2 μM |

These findings suggest that the compound may inhibit pathways critical for tumor growth and metastasis .

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

- Study on Melanoma Cells : A study focused on the effects of the compound on melanoma cells demonstrated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

- Breast Cancer Research : Another study evaluated the compound's efficacy against MCF-7 breast cancer cells, showing substantial cytotoxicity and suggesting potential for therapeutic application in breast cancer treatment .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Triazole Derivatives

The compound shares structural homology with 1,2,4-triazole-3-thiones (e.g., compounds [7–9] from ), which feature a triazole core with sulfur-containing substituents. However, unlike the thione (-C=S) group in these analogs, the title compound incorporates a thioether (-S-CH₂-) linkage derived from α-halogenated ketone alkylation . This substitution alters electronic properties, as evidenced by IR spectra: thiones exhibit νC=S at 1247–1255 cm⁻¹, while thioethers lack this band, instead showing νC-S-C near 700–750 cm⁻¹ .

Substituent Effects on Aromatic Systems

- 4-Fluorophenyl Group : The 4-fluorophenyl substituent is conserved in analogs like 2-(4-fluorophenyl)-3-methyl-1H-indole (). Fluorination enhances lipophilicity and metabolic stability, a common strategy in drug design.

- Nitrobenzamide Moiety: Compared to methoxybenzamide derivatives (e.g., N-((4-benzyl-5-...-4-methoxybenzamide, ), the nitro group introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions. IR spectra of nitro-containing compounds (e.g., νasymNO₂ at ~1504 cm⁻¹ and νsymNO₂ at ~1346 cm⁻¹) align with the title compound’s nitrobenzamide group .

Indolin-1-yl-oxoethyl Thioether vs. Alternative Side Chains

The indolin-1-yl-oxoethyl thioether group distinguishes the title compound from analogs with simpler alkyl or arylthio substituents. For instance, compounds in feature hydroxyamino or morpholino groups, which may engage in hydrogen bonding. In contrast, the indolin-1-yl moiety in the title compound could participate in π-π stacking or hydrophobic interactions, as observed in fluorophenyl-indole derivatives ().

Spectral and Analytical Comparisons

NMR Spectroscopy

The title compound’s NMR profile is expected to resemble 1,2,4-triazole derivatives (). For example:

- Aromatic protons (4-fluorophenyl and nitrobenzamide) would resonate at δ 7.2–8.5 ppm.

- The methylene bridge (-CH₂-) between the triazole and benzamide groups would appear as a singlet near δ 4.5–5.0 ppm.

- Indolin-1-yl protons may show distinct shifts due to ring current effects, similar to fluorophenyl-indole systems (δ 6.5–7.8 ppm, ).

Mass Spectrometry

The molecular ion (M⁺) and fragmentation patterns can be compared to analogs in and . For example:

- Dominant fragments may include loss of NO₂ (46 amu) or cleavage of the thioether bond (C-S), as seen in S-alkylated triazoles .

- High-resolution MS would differentiate the title compound (exact mass ~570 Da) from methoxybenzamide analogs (e.g., : ~450 Da).

Yield Comparison :

| Compound | Yield (%) | Key Step |

|---|---|---|

| Title Compound | ~60–70* | S-Alkylation |

| Methoxybenzamide Analog | ~75 | Amide Coupling |

| Triazole-Thione [7–9] | ~80–85 | Cyclization |

*Estimated based on analogous syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.